6-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Description
This compound features a dihydropyridazin-3-one core substituted at position 6 with a 4-ethoxyphenyl group. A methylene bridge at position 2 connects the core to a 1,2,4-oxadiazole ring, which is further substituted at position 3 with another 4-ethoxyphenyl group. The ethoxyphenyl moieties enhance lipophilicity and may contribute to π-π interactions in biological targets, while the oxadiazole ring acts as a bioisostere, improving metabolic stability compared to esters or amides .
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-3-29-18-9-5-16(6-10-18)20-13-14-22(28)27(25-20)15-21-24-23(26-31-21)17-7-11-19(12-8-17)30-4-2/h5-14H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFJQIUXAYYVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ethoxyphenyl-substituted nitrile under acidic or basic conditions.
Synthesis of the pyridazinone core: The oxadiazole intermediate can then be reacted with a suitable dicarbonyl compound to form the pyridazinone ring system.
Final coupling reaction: The ethoxyphenyl groups are introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The ethoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the oxadiazole and pyridazinone rings suggests that it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole-Containing Derivatives
TRPA1/TRPV1 Antagonists ()
Compounds 46–51 in share a 1,2,4-oxadiazole moiety linked to a benzo[d]imidazol-2-one core. For example:
- 47: 4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. Substituents: Trifluoromethyl and biphenyl groups. Activity: Dual TRPA1/TRPV1 antagonism with 99.47% purity.
Oxadiazole-Propanoic Acid Derivative ()
- 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS 500026-39-1). Substituents: Propanoic acid chain.
Dihydropyridazinone Derivatives
Triazole-Linked Analogs ()
- 6-[(4-Ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one (CAS 692737-13-6).
Thioxo-Triazole Derivative ()
- 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one. Substituents: Thioxo-triazole.
Pyridazine and Pyrrole Derivatives
Pyridazine-Oxadiazole Hybrid ()
- 3-(4-(2-Methoxyphenoxy)piperidin-1-yl)-6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridazine. Substituents: Methoxyphenoxy-piperidine and methyl-oxadiazole. Comparison: The piperidine moiety introduces basicity, which may improve solubility and blood-brain barrier penetration compared to the target compound’s ethoxyphenyl groups .
Apricoxib ()
- 4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide (CAS 197904-84-0). Substituents: Pyrrole-sulfonamide.
Comparative Data Table
*Estimated based on molecular formula.
Key Findings and Implications
- Structural Flexibility: The dihydropyridazinone core accommodates diverse substituents (oxadiazole, triazole, sulfonamide), enabling modulation of target selectivity and pharmacokinetics.
- Role of 4-Ethoxyphenyl : This group enhances lipophilicity and may engage in π-stacking with aromatic residues in enzymes or receptors, as seen in apricoxib .
- Oxadiazole vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
